molecular formula C21H23F6N3O2 B15238443 3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1S,2S)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione

3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1S,2S)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione

Cat. No.: B15238443
M. Wt: 463.4 g/mol
InChI Key: QUEMAAMAMUFDGW-GJZGRUSLSA-N
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Description

3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1S,2S)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1S,2S)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione typically involves multiple steps:

    Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a involving a diene and a dienophile under controlled temperature and pressure conditions.

    Introduction of Amino Groups: Amino groups are introduced through nucleophilic substitution reactions using appropriate amines.

    Addition of Trifluoromethyl Groups: Trifluoromethyl groups are added via electrophilic fluorination reactions using reagents such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, forming corresponding oxides.

    Reduction: Reduction reactions can target the cyclobutene ring, leading to ring-opening or hydrogenation.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium azide or thiols.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of cyclobutane derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, the compound is explored for its use in the development of advanced materials. Its unique chemical properties can contribute to the creation of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1S,2S)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance binding affinity and selectivity, while the amino groups can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • **3-((3,5-Difluoromethyl)benzyl)amino)-4-(((1S,2S)-2-(methylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione
  • **3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1S,2S)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione

Uniqueness

The presence of both trifluoromethyl and dimethylamino groups in 3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1S,2S)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione imparts unique chemical properties. These groups enhance the compound’s stability, bioavailability, and reactivity, making it distinct from similar compounds.

Properties

Molecular Formula

C21H23F6N3O2

Molecular Weight

463.4 g/mol

IUPAC Name

3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[(1S,2S)-2-(dimethylamino)cyclohexyl]amino]cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C21H23F6N3O2/c1-30(2)15-6-4-3-5-14(15)29-17-16(18(31)19(17)32)28-10-11-7-12(20(22,23)24)9-13(8-11)21(25,26)27/h7-9,14-15,28-29H,3-6,10H2,1-2H3/t14-,15-/m0/s1

InChI Key

QUEMAAMAMUFDGW-GJZGRUSLSA-N

Isomeric SMILES

CN(C)[C@H]1CCCC[C@@H]1NC2=C(C(=O)C2=O)NCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Canonical SMILES

CN(C)C1CCCCC1NC2=C(C(=O)C2=O)NCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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